molecular formula C20H17NO6 B2668173 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859664-22-5

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2668173
CAS No.: 859664-22-5
M. Wt: 367.357
InChI Key: LHDOZMSRDLUYKB-MFOYZWKCSA-N
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Description

The compound "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" is a synthetic benzofuran derivative with a dimethylcarbamate ester substituent at the 6-position of the benzofuran core. Its structure features a benzo[d][1,3]dioxole (methylenedioxyphenyl) group conjugated via a methylene linkage to the benzofuran system, which is further substituted with a methyl group at the 7-position and a ketone at the 3-position.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-11-14(27-20(23)21(2)3)7-5-13-18(22)17(26-19(11)13)9-12-4-6-15-16(8-12)25-10-24-15/h4-9H,10H2,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDOZMSRDLUYKB-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound notable for its potential biological activities. The compound features a unique structural arrangement that includes a benzodioxole moiety and a benzofuran structure, which are known to contribute to various pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C20H17NO6, with a molecular weight of 367.357 g/mol. The IUPAC name is [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate. Its structure can be visualized as follows:

Feature Description
Benzodioxole Moiety Contributes to potential antioxidant and antimicrobial activities.
Benzofuran Core Enhances chemical stability and reactivity.
Dimethylcarbamate Group May influence the compound's interaction with biological targets.

Biological Activity

Preliminary studies suggest that (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate exhibits several biological activities:

  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens, indicating that this compound may possess similar activity.
  • Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Related Compounds and Their Activities

Compound Name Structural Features Notable Activities
Benzofuran DerivativesContains benzofuran coreAntioxidant, anti-inflammatory
Dioxole DerivativesIncludes dioxole ringAntimicrobial properties
Methoxy-substituted PhenolsMultiple methoxy groupsAntioxidant effects

These findings indicate that the unique combination of functional groups in (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate may enhance its solubility and biological activity compared to simpler analogs.

The synthesis of this compound typically involves several steps starting from simpler precursors. Common methods include:

  • Formation of the Benzodioxole Moiety : Utilizing appropriate reagents to construct the dioxole ring.
  • Benzofuran Formation : Employing cyclization reactions to form the benzofuran core.
  • Carbamate Formation : Introducing the dimethylcarbamate group through esterification reactions.

Despite its promising structure, detailed mechanisms of action remain underexplored, necessitating further investigation through high-throughput screening methods to evaluate its interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound can be categorized based on modifications to the benzofuran core, substituents, or ester groups. Below is a detailed comparison with key analogs:

[(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-Trimethoxybenzoate (CAS: 859666-50-5)

This analog replaces the dimethylcarbamate group with a 3,4,5-trimethoxybenzoate ester. Key differences include:

  • Ester Substituent : The trimethoxybenzoate group introduces bulkier methoxy substituents, which may enhance lipophilicity and alter binding affinity compared to the dimethylcarbamate’s smaller, less polar carbamate group.
  • Molecular Weight: The trimethoxybenzoate analog has a higher molecular weight (C₃₁H₂₆O₁₁ vs. C₂₁H₁₉NO₇ for the dimethylcarbamate derivative), impacting solubility and pharmacokinetics.
  • Synthetic Accessibility : The carbamate group in the target compound may offer easier synthetic modification compared to the multi-methoxy benzoate ester, which requires protection/deprotection steps during synthesis .

Other Benzofuran Derivatives

While specific data on additional analogs are absent in the evidence, general comparisons can be inferred from structural trends:

  • Substitution at Position 7 : The 7-methyl group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to unsubstituted or bulkier substituents (e.g., ethyl or aryl groups).
  • Z-Configuration : The (Z)-stereochemistry of the methylene linkage (evident in both the target compound and CAS 859666-50-5) likely influences conformational rigidity and intermolecular interactions, such as π-π stacking with aromatic residues in biological targets .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 859666-50-5 Analog
Molecular Formula C₂₁H₁₉NO₇ C₃₁H₂₆O₁₁
Molecular Weight (g/mol) 397.38 586.53
Key Substituent Dimethylcarbamate 3,4,5-Trimethoxybenzoate
LogP (Predicted) ~2.5 (moderate lipophilicity) ~4.1 (high lipophilicity)
Hydrogen Bond Acceptors 7 (O, N) 11 (O)

Discussion of Key Differences

  • Hydrogen Bonding and Crystal Packing : The dimethylcarbamate group may participate in weaker hydrogen-bonding networks compared to the trimethoxybenzoate analog, which has three methoxy oxygen atoms capable of forming multiple H-bonds. This could influence crystallinity and solubility .
  • Synthetic Challenges : The synthesis of the target compound’s carbamate group may involve phosgene or carbonyldiimidazole reagents, while the trimethoxybenzoate analog requires regioselective methoxylation, complicating scalability .

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